molecular formula C11H17N3S B10925558 1-Butyl-3-(4-methylpyridin-2-yl)thiourea CAS No. 66713-63-1

1-Butyl-3-(4-methylpyridin-2-yl)thiourea

Cat. No.: B10925558
CAS No.: 66713-63-1
M. Wt: 223.34 g/mol
InChI Key: SSEUGPZUZSNEBC-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a butyl group and a 4-methylpyridin-2-yl group attached to a thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(4-methylpyridin-2-yl)thiourea typically involves the reaction of 4-methylpyridin-2-ylamine with butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(4-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(4-methylpyridin-2-yl)thiourea involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Butyl-3-(4-methylpyridin-2-yl)thiourea is unique due to the presence of both the butyl and 4-methylpyridin-2-yl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Conclusion

This compound is a compound with significant potential in multiple fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

CAS No.

66713-63-1

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

1-butyl-3-(4-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C11H17N3S/c1-3-4-6-13-11(15)14-10-8-9(2)5-7-12-10/h5,7-8H,3-4,6H2,1-2H3,(H2,12,13,14,15)

InChI Key

SSEUGPZUZSNEBC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=NC=CC(=C1)C

Origin of Product

United States

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